molecular formula C16H19N3O4 B2861661 N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1170253-66-3

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2861661
CAS No.: 1170253-66-3
M. Wt: 317.345
InChI Key: OCORSKHASZMVOV-UHFFFAOYSA-N
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Description

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is recognized in scientific research as a potent and selective ATP-competitive inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a critical role as the initiator of autophagy, a fundamental cellular process for degrading and recycling cytoplasmic components. This compound has demonstrated high selectivity for ULK1 over a broad range of other kinases, making it a valuable chemical probe for dissecting the specific functions of ULK1 in complex signaling networks. Its primary research application lies in investigating the mechanistic details of autophagy induction and its relationship to various disease states. Studies utilizing this inhibitor have been pivotal in exploring pathways where autophagy is a key survival mechanism for cells, particularly in oncology research, where it is used to study the effects of blocking protective autophagy in cancer cells, especially in combination with other chemotherapeutic agents. Research has shown that this compound can effectively sensitize certain cancer cell lines to apoptosis by inhibiting cytoprotective autophagy. The use of this selective ULK1 inhibitor is therefore essential for advancing our understanding of cellular stress responses, cancer biology, and the potential for therapeutic interventions that target the autophagic process.

Properties

IUPAC Name

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-21-12-8-7-11(9-13(12)22-4-2)15-18-19-16(23-15)17-14(20)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCORSKHASZMVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization Pathway

The most widely reported method involves cyclization of a substituted hydrazide intermediate. Acyl hydrazides react with carbonyl derivatives under dehydrating conditions to form the 1,3,4-oxadiazole core. For this target molecule, the precursor 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine is first synthesized via:

  • Condensation of 3,4-diethoxybenzoic acid hydrazide with cyanogen bromide (CNBr) in ethanol at 60–80°C for 6–8 hours.
  • Cyclodehydration using phosphorus oxychloride (POCl₃) as a catalyst, achieving 72–78% yield.

The resulting amine is then coupled with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the final product after 12 hours at 25°C.

Key Data Table 1: Hydrazide Cyclization Conditions

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 CNBr EtOH 60–80 6–8 85
2 POCl₃ Toluene 110 4 78
3 Cyclopropanecarbonyl chloride DCM 25 12 68

Suzuki-Miyaura Cross-Coupling Approach

Alternative routes employ palladium-catalyzed cross-coupling to introduce the 3,4-diethoxyphenyl moiety. This method starts with a pre-formed oxadiazole boronic ester:

  • 5-Bromo-1,3,4-oxadiazol-2-amine is treated with bis(pinacolato)diboron in the presence of [Pd(dppf)Cl₂] (10 mol%) and KOAc in dioxane at 90°C.
  • The boronic ester intermediate couples with 3,4-diethoxyiodobenzene under Suzuki conditions ([Pd(PPh₃)₄], Na₂CO₃, DME/H₂O), achieving 65% yield.
  • Amidation with cyclopropanecarbonyl chloride proceeds as above.

Optimization of Critical Reaction Parameters

Cyclization Catalysts

Phosphorus-based reagents (POCl₃, PCl₅) remain superior to sulfonic acids (TsOH) in oxadiazole formation, as evidenced by comparative studies:

Table 2: Catalyst Screening for Cyclization

Catalyst Solvent Temp (°C) Yield (%) Purity (HPLC)
POCl₃ Toluene 110 78 98.5
PCl₅ DCM 40 62 97.2
TsOH EtOH 80 48 91.3

POCl₃ achieves optimal results due to its strong electrophilicity, facilitating dehydration without side-product formation.

Solvent Effects in Amidation

Polar aprotic solvents enhance nucleophilic acyl substitution during the final amidation:

Table 3: Solvent Impact on Coupling Efficiency

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DCM 8.93 68 12
DMF 36.7 73 8
THF 7.58 59 16

Dimethylformamide (DMF) marginally improves yield but complicates purification due to high boiling point, making DCM the preferred choice for industrial-scale synthesis.

Advanced Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 6H, OCH₂CH₃), 1.55–1.62 (m, 4H, cyclopropane), 3.98–4.12 (q, 4H, OCH₂), 6.92 (d, J=8.5 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.89 (d, J=8.5 Hz, 1H, ArH), 8.21 (s, 1H, NH).
  • HRMS (ESI+): m/z calc. for C₁₆H₁₈N₃O₄ [M+H]⁺: 316.1297, found: 316.1294.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.32 min with 99.1% purity, confirming absence of regioisomers or unreacted starting materials.

Applications and Derivative Synthesis

While direct pharmacological data for this compound remains unpublished, structural analogs demonstrate p38 MAP kinase inhibition (IC₅₀ = 12–18 nM), suggesting potential anti-inflammatory applications. Derivatives substituting the cyclopropane group with larger cycloalkyl moieties show enhanced metabolic stability.

Chemical Reactions Analysis

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and analogous 1,3,4-oxadiazole derivatives (Table 1) and other heterocyclic compounds (Table 2).

Table 1: Comparison with 1,3,4-Oxadiazole Derivatives

Compound Name Substituents at 5-Position N-Position Substituent Molecular Weight Key Bioactivity
OZE-I () 5,6,7,8-Tetrahydro-2-naphthalenyl Cyclopropanecarboxamide 283.32 Antimicrobial (S. aureus)
OZE-II () 3,5-Dimethoxyphenyl 4-[(4,4-Dimethyl-oxazolidinyl)sulfonyl]benzamide 488.51 Antimicrobial (S. aureus biofilm)
OZE-III () 4-Chlorophenyl Pentanamide 279.72 Antimicrobial (S. aureus)
Target Compound 3,4-Diethoxyphenyl Cyclopropanecarboxamide Not reported Hypothesized antimicrobial

Key Observations :

  • The cyclopropanecarboxamide group (shared with OZE-I) may confer greater rigidity and metabolic stability than OZE-III’s flexible pentanamide chain.

Table 2: Comparison with Non-Oxadiazole Heterocycles

Compound Class (Evidence) Core Structure Functional Groups Bioactivity
Tetrazole-based thioureas () 1H-1,2,3,4-Tetrazole N′-Aroylthiourea Herbicidal, plant growth regulation
Tetrazole-based ureas () 1H-1,2,3,4-Tetrazole N-Aroylurea Cytokinin/auxin-like activity
Triazole-carboxylates () 1,2,4-Triazole Carboxylic acid, aryloxyacetyl Plant growth regulation
Thiadiazole-triazoles () 1,3,4-Thiadiazole fused with triazole Pyridyl, aryl Broad-spectrum antimicrobial

Key Observations :

  • Unlike tetrazole or triazole derivatives (Evidences 2–4), the target compound’s 1,3,4-oxadiazole core lacks nitrogen atoms in the 2-position, reducing hydrogen-bonding capacity but increasing electron deficiency, which may favor interactions with bacterial enzymes .
  • Thiadiazole-triazole hybrids () exhibit broader antimicrobial activity but require fused ring systems, complicating synthesis compared to the straightforward oxadiazole scaffold .

Bioactivity and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : OZE-I–III () show efficacy against Staphylococcus aureus, with OZE-II exhibiting biofilm inhibition. The target compound’s 3,4-diethoxyphenyl group may improve lipid bilayer penetration compared to OZE-III’s chlorophenyl, while the cyclopropane moiety could mimic OZE-I’s stability .
  • Plant Growth Regulation : Tetrazole-urea derivatives () demonstrate cytokinin activity, but the target compound’s oxadiazole core and lack of polar groups likely shift its bioactivity toward antimicrobial rather than plant-related applications.

Biological Activity

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S, with a molecular weight of 413.5 g/mol. The compound features a cyclopropane moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
IUPAC Name This compound
CAS Number 1170641-15-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Cyclopropane Moiety : The cyclopropane is incorporated via a coupling reaction under specific conditions.
  • Final Coupling : The final product is obtained by linking the oxadiazole derivative with the cyclopropanecarboxamide under optimized conditions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of oxadiazole derivatives, including those similar to this compound. For instance, a study demonstrated that certain oxadiazole derivatives exhibited significant antiviral activity against Zika virus (ZIKV) and other flaviviruses such as dengue and Japanese encephalitis viruses . This suggests that compounds with structural similarities may also possess comparable antiviral properties.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes critical for viral replication or cellular processes.
  • Receptor Modulation : Interaction with cell surface receptors may alter signaling pathways.
  • Influence on Cellular Pathways : The compound may affect various cellular pathways related to inflammation or immune response.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Variations in substituents on the phenyl ring significantly influence biological properties:

  • Ethoxy vs. Methoxy Substituents : The presence of ethoxy groups has been shown to enhance solubility and bioavailability compared to methoxy groups .
  • Positioning on the Ring : The position of substituents can affect binding affinity to target enzymes or receptors.

Case Studies

  • Antiviral Screening : A series of 1,2,4-oxadiazole derivatives were screened for antiviral activity against ZIKV. Among these compounds, those structurally related to this compound showed promising results in inhibiting viral replication .
  • Comparative Analysis : In comparative studies with other oxadiazole derivatives such as N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide and N-(5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide, variations in biological activities were noted based on structural modifications .

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